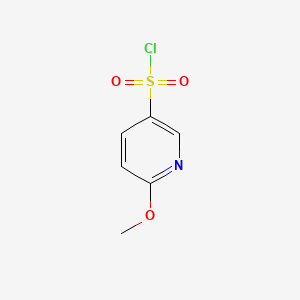

6-Methoxypyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLIVJOTRYWHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625047 | |

| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312300-42-8 | |

| Record name | 6-Methoxy-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312300-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-sulfonyl chloride is a key bifunctional reagent that has garnered significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride group and a methoxy-substituted pyridine ring, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides, a critical functional group in many pharmaceuticals. The methoxypyridine core, on the other hand, can influence the physicochemical properties of the final compound, such as solubility and its interaction with biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid with a low melting point.[2][3] Its physical state at ambient temperature can vary depending on its purity.[1] The presence of the methoxy group enhances its solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₃S | [4][5][6] |

| Molecular Weight | 207.63 g/mol | [2][5][7] |

| Appearance | White/Crystalline Low Melting Solid or yellow powder | [1][2][3][5] |

| Boiling Point | 320.433 °C at 760 mmHg (Predicted) | [2][7] |

| Density | 1.449 g/cm³ (Predicted) | [2][7] |

| Flash Point | 147.593 °C (Predicted) | [2][7] |

| Solubility | Enhanced solubility in organic solvents | [1][8] |

| Storage Temperature | -20°C, under inert atmosphere, away from moisture | [2][9][10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group. Based on data for similar methoxypyridine derivatives, the methoxy protons would likely appear around 3.9 ppm.[11][12] The pyridine protons would be expected in the aromatic region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, and the carbons of the pyridine ring will appear in the aromatic region. Typical chemical shifts for carbons in a pyridine ring are in the range of 120-150 ppm, with the carbon bearing the sulfonyl chloride group expected at the lower end of this range due to the deshielding effect.[13][14][15] The methoxy carbon would likely appear around 55 ppm.[16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

-

S=O stretching: Strong, asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[17][18]

-

C-O stretching: A strong band for the methoxy group's C-O bond, likely around 1250-1000 cm⁻¹.

-

C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.[19]

-

C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching for the methoxy group just below 3000 cm⁻¹.[20]

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 207 and an M+2 peak due to the presence of the ³⁷Cl isotope.[1] Common fragmentation patterns for sulfonyl chlorides involve the loss of a chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[2] This would lead to characteristic fragment ions.

Synthesis and Purification

Representative Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Diazotization of 6-Methoxypyridin-3-amine

Figure 1: Diazotization of 6-Methoxypyridin-3-amine.

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 6-methoxypyridin-3-amine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

-

A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise to the suspension while maintaining the temperature between 0 and 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)

Figure 2: Conversion of the diazonium salt to the sulfonyl chloride.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, saturated with SO₂ gas.

-

Add a catalytic amount of copper(I) chloride to the SO₂ solution.

-

The cold diazonium salt solution from Step 1 is then added slowly to the stirred SO₂/CuCl solution. The temperature should be carefully controlled during the addition to manage the exothermic reaction and nitrogen gas evolution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

Purification

-

The reaction mixture is then poured into ice-water, which will cause the crude this compound to precipitate.

-

The solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and acids.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[21] Given its nature as a low melting solid, care must be taken during drying to avoid melting the product.

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound stems from the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, making it a valuable reagent in organic synthesis.

Sulfonamide Formation

The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

Figure 3: General scheme for sulfonamide formation.

This reactivity is instrumental in drug discovery, as sulfonamide-containing molecules are known to exhibit a broad spectrum of biological activities. For instance, this compound is used in the preparation of:

-

Potent antimitotic agents: As a reactant in the synthesis of sulfonate analogs of combretastatin A-4.[2][11]

-

H+,K+-ATPase inhibitors: As a building block for compounds that inhibit gastric acid secretion.[2][11]

-

PI3K/mTOR dual inhibitors: In the synthesis of sulfonamide methoxypyridine derivatives with potential anticancer activity.[22]

Other Synthetic Applications

Beyond sulfonamide formation, this compound can be used to synthesize other sulfur-containing compounds, such as sulfonate esters (by reaction with alcohols) and thioethers (through reduction and subsequent alkylation). Its versatility makes it a valuable intermediate in the synthesis of agrochemicals and materials science applications.[5]

Handling, Storage, and Safety

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[1][8] Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, with temperatures of -20°C being recommended for long-term storage.[2][9][10]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the reliable introduction of the methoxypyridylsulfonyl moiety into a wide array of substrates. A thorough understanding of its physicochemical properties, coupled with appropriate handling and storage procedures, is essential for its safe and effective use in the laboratory. As the demand for novel bioactive compounds continues to grow, the importance of key building blocks like this compound in accelerating the drug discovery and development process is undeniable.

References

-

LookChem. Cas 312300-42-8, 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. [Link]

-

PubChem. This compound | C6H6ClNO3S | CID 22344709. [Link]

-

ResearchGate. Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... [Link]

-

Suzhou Health Chemicals Co., Ltd. 6-(Methyloxy)-3-pyridinesulfonyl chloride CAS NO.312300-42-8. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

SpectraBase. 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

RSC Publishing. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. This compound. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

Heterocycles. A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. [Link]

-

PubChemLite. 6-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

WIPO Patentscope. 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

ResearchGate. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. [Link]

-

Royal Society of Chemistry: Education. 3. Infrared spectroscopy. [Link]

-

ResearchGate. Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]

- 8. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 312300-42-8 [sigmaaldrich.com]

- 11. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. rsc.org [rsc.org]

- 22. scbt.com [scbt.com]

An In-Depth Technical Guide to 6-Methoxypyridine-3-sulfonyl Chloride: Structure, Spectral Data, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring with a reactive sulfonyl chloride moiety and a methoxy group, make it a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive overview of the structure, detailed spectral analysis (NMR, IR, MS), and a practical application of this compound in the synthesis of sulfonamides, offering insights for researchers in the field.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted at the 6-position with an electron-donating methoxy group and at the 3-position with a highly electrophilic sulfonyl chloride group. This arrangement of functional groups significantly influences the molecule's reactivity and its spectral characteristics.

Chemical Structure:

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]

- 5. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity and electrophilicity of 6-Methoxypyridine-3-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 6-Methoxypyridine-3-sulfonyl Chloride

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by a highly electrophilic sulfonyl chloride moiety appended to an electron-deficient pyridine ring, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the core principles governing its reactivity and electrophilicity. We will dissect the influence of its constituent functional groups, explore its primary reaction pathways with a focus on sulfonamide formation, and present field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Versatile Heterocyclic Electrophile

This compound has emerged as an essential tool for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the highly reactive sulfonyl chloride group, which serves as a powerful electrophilic site for forging new sulfur-carbon and sulfur-nitrogen bonds.[2][3] The presence of the pyridine ring and the methoxy group introduces specific electronic properties that modulate its reactivity and solubility, making it a selectively reactive and valuable component in multi-step synthetic campaigns.[1][2] This guide will elucidate the chemical causality behind its reactivity profile, providing both theoretical grounding and practical, actionable insights for laboratory applications.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use. This compound is typically a solid at room temperature, though its appearance can range from white to light yellow depending on purity.[3][4] It is critically sensitive to moisture and must be handled and stored under anhydrous conditions to prevent hydrolysis.[2]

| Property | Value | Source(s) |

| CAS Number | 312300-42-8 | [4][5] |

| Molecular Formula | C₆H₆ClNO₃S | [2][5] |

| Molecular Weight | 207.63 g/mol | [6] |

| Appearance | White/off-white or light yellow solid | [3][4] |

| Boiling Point | 320.4 °C at 760 mmHg | [3] |

| Density | 1.449 g/cm³ | [3] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, away from moisture | [2][3] |

Analysis of Electrophilicity and Reactivity

The reactivity of this compound is a direct consequence of the interplay between its three key structural components: the sulfonyl chloride group, the pyridine ring, and the methoxy group.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the molecule's primary reactive center. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant electron deficiency on the sulfur atom, making it a potent electrophile, readily attacked by nucleophiles.

-

The Pyridine Ring: The nitrogen atom within the aromatic ring is electron-withdrawing via an inductive effect. This effect decreases the electron density of the entire ring system, which in turn further enhances the electrophilicity of the attached sulfonyl chloride group. The sulfonyl chloride is positioned at the 3-position, meta to the ring nitrogen, which influences the regioselectivity of further reactions on the ring itself, though reactions at the sulfonyl group are far more common.

-

The Methoxy (-OCH₃) Group: Located at the 6-position, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. While this partially counteracts the electron-withdrawing nature of the ring nitrogen, the dominant electrophilic character of the sulfonyl chloride moiety remains. The methoxy group also enhances solubility in common organic solvents, a practical advantage in synthesis.[2]

Caption: Electronic influences on this compound.

Core Reaction: Sulfonamide Synthesis

The most prominent reaction involving this compound is its coupling with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Displacement: The sulfur-chlorine bond breaks, and chloride is expelled as a leaving group, forming a protonated sulfonamide intermediate.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen, yielding the neutral sulfonamide product and a hydrochloride salt.[7]

This process is analogous to the classic Hinsberg reaction and can be used to distinguish between primary and secondary amines.[8][9] The resulting N-H proton of a primary sulfonamide is acidic and can be deprotonated by a strong base, whereas the sulfonamide from a secondary amine has no such proton.[9]

General Experimental Workflow

The synthesis of sulfonamides from this compound is a robust and scalable process. The following diagram outlines a typical laboratory workflow.

Caption: Standard workflow for sulfonamide synthesis.

Exemplary Protocol: Synthesis of N-Benzyl-6-methoxypyridine-3-sulfonamide

This protocol provides a self-validating, step-by-step methodology for a typical sulfonylation reaction.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).

-

Reaction Setup: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-6-methoxypyridine-3-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Synthesis

The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of various high-value compounds.[1][3]

-

Anticancer Agents: It is used as a reactant for preparing sulfonate analogs of combretastatin A-4, which are potent antimitotic agents that disrupt microtubule dynamics in cancer cells.[3][10]

-

Gastric Acid Inhibitors: The scaffold is integral to the development of compounds that inhibit H+,K+-ATPase, which are used to treat gastric acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3][10]

-

Agrochemicals: It serves as a building block in the formulation of modern agrochemicals, contributing to effective pest control and crop protection solutions.[1][2]

Safety, Handling, and Storage

Proper handling of this compound is essential for both experimental success and personal safety.

-

Safety Precautions: The compound is classified with GHS07 pictograms, indicating it can cause skin and serious eye irritation (H317, H319). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Due to its high sensitivity to moisture, it must be stored under an inert atmosphere in a tightly sealed container.[2] For long-term stability, storage in a freezer at -20°C is recommended.[3]

-

Incompatibility: Avoid contact with strong oxidizing agents, water, and strong bases (other than for controlled reactions).[11]

Conclusion

This compound is a potent and versatile electrophilic reagent whose reactivity is dominated by its electron-deficient sulfonyl chloride group, further activated by the heterocyclic pyridine ring. Its primary application in the reliable formation of sulfonamides has cemented its role as a valuable intermediate in the fields of drug discovery and fine chemical synthesis. A comprehensive understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for unlocking its full synthetic potential.

References

-

6-Methoxy-pyridine-3-sulfonyl chloride - Chem-Impex. Chem-Impex International.

-

CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride. CymitQuimica.

-

6-Methoxy-pyridine-3-sulfonyl chloride | CAS 312300-42-8. Santa Cruz Biotechnology.

-

6-(Methyloxy)-3-pyridinesulfonyl chloride CAS NO.312300-42-8. LookChem.

-

6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR. Sigma-Aldrich.

-

Cas 312300-42-8, 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE. LookChem.

-

6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8. ChemicalBook.

-

This compound | 312300-42-8. Sigma-Aldrich.

-

This compound | C6H6ClNO3S. PubChem.

-

Hinsberg reaction. Wikipedia.

-

A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 3. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]

- 4. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

hydrolytic stability and degradation of 6-Methoxypyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Hydrolytic Stability and Degradation of 6-Methoxypyridine-3-sulfonyl Chloride

Introduction

This compound is a pivotal reagent in modern synthetic chemistry, serving as a versatile building block for a multitude of biologically active molecules in the pharmaceutical and agrochemical sectors.[1][2] Its utility lies in the reactive sulfonyl chloride moiety, which allows for the efficient introduction of the methoxypyridine sulfonyl group into target structures, often forming sulfonamides—a privileged functional group in medicinal chemistry.[3][4] However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation, primarily through hydrolysis.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the hydrolytic stability of this compound is not merely an academic exercise. It is a critical parameter that dictates its storage conditions, handling procedures, reaction solvent selection, and the impurity profile of synthesized materials. This guide provides a detailed examination of the hydrolytic degradation of this compound, grounded in established chemical principles and offering field-proven methodologies for its assessment.

Section 1: Fundamental Reactivity and Physicochemical Properties

This compound (C₆H₆ClNO₃S) is a solid at room temperature with a molecular weight of approximately 207.63 g/mol .[5][6] The molecule's reactivity is dominated by the sulfonyl chloride group (-SO₂Cl) attached to the 3-position of the pyridine ring. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electron deficiency makes it a prime target for nucleophilic attack.

The pyridine ring, being a heteroaromatic system, and the methoxy group at the 6-position, collectively influence the electronic properties of the sulfonyl chloride group. The methoxy group is an electron-donating group, which can modulate the reactivity of the sulfonyl chloride. The compound is known to be sensitive to moisture and reacts with water, necessitating storage in a dry, controlled environment to prevent premature degradation.[7][8]

Section 2: The Mechanism of Hydrolysis

The degradation of this compound in the presence of water proceeds via a nucleophilic substitution reaction at the sulfur center. The generally accepted mechanism for the hydrolysis of arenesulfonyl chlorides is a bimolecular nucleophilic substitution (Sɴ2-type) pathway.[9][10]

In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient trigonal bipyramidal intermediate or transition state.[10] Subsequently, the sulfur-chlorine bond cleaves, expelling a chloride ion and forming the corresponding sulfonic acid. The overall reaction is as follows:

C₅H₃N(OCH₃)SO₂Cl + 2 H₂O → C₅H₃N(OCH₃)SO₃H + H₃O⁺ + Cl⁻

Studies on a wide range of heteroaromatic sulfonyl chlorides have established that hydrolysis by trace water is a characteristic decomposition pathway for beta-isomeric pyridines, a class to which this compound belongs.[11] This underscores the inherent susceptibility of this specific isomer to aqueous degradation.

Caption: Hydrolysis pathway of the title compound.

Section 3: Primary Degradation Pathway and Products

The principal degradation product from the hydrolysis of this compound is 6-methoxypyridine-3-sulfonic acid . This transformation represents the complete conversion of the reactive sulfonyl chloride functional group into the more stable sulfonic acid. The formation of hydrochloric acid as a byproduct is also a key feature of this reaction. The presence of this acidic byproduct can potentially influence the stability of other components in a reaction mixture if not neutralized or buffered.

While direct hydrolysis is the most common degradation route, the potential for other pathways should be considered, especially under specific conditions such as the presence of other strong nucleophiles or in complex biological matrices, although these are generally minor pathways for this class of compounds.[12]

Caption: The main degradation route via hydrolysis.

Section 4: Experimental Assessment of Hydrolytic Stability

A quantitative assessment of hydrolytic stability is essential for establishing appropriate handling protocols and predicting shelf-life. A kinetic study using High-Performance Liquid Chromatography (HPLC) is the industry-standard approach for this purpose.[13]

Causality Behind Experimental Design

The choice of an HPLC-based assay is deliberate. Chromatographic methods allow for the simultaneous separation and quantification of the parent compound (this compound) and its primary degradant (6-methoxypyridine-3-sulfonic acid).[14] This provides a direct measure of the degradation rate. The use of buffered solutions at different pH values (e.g., pH 4, 7, and 9) is crucial because the hydrolysis rate of sulfonyl chlorides can be pH-dependent.[15] The experiment is typically conducted at a controlled temperature to ensure reproducible kinetic data.

Protocol: HPLC-Based Kinetic Study of Hydrolysis

This protocol is a self-validating system. The disappearance of the starting material should stoichiometrically match the appearance of the sulfonic acid product, and the mass balance should remain consistent throughout the experiment.

1. Materials and Reagents:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate or citrate buffer solutions (pH 4, 7, 9)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Reference standard for 6-methoxypyridine-3-sulfonic acid (if available for peak identification)

2. Stock Solution Preparation:

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in aprotic acetonitrile to prevent premature degradation.

3. Kinetic Experiment Setup:

-

For each pH condition, add a small aliquot of the stock solution to a pre-heated, stirred buffer solution to achieve the target starting concentration (e.g., 10 µg/mL). The volume of acetonitrile should be minimal (<1%) to avoid significant solvent effects.

-

Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 40°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by diluting the aliquot in the initial mobile phase or pure acetonitrile to stabilize the sample for analysis.

4. HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The gradient will elute the more polar sulfonic acid first, followed by the less polar sulfonyl chloride.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both the parent and degradant show good absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

5. Data Analysis:

-

Plot the concentration (or peak area) of this compound versus time for each pH.

-

Determine the order of the reaction and calculate the rate constant (k) under each condition.

-

Calculate the half-life (t₁/₂) of the compound at each pH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]

- 3. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 8. This compound | 312300-42-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

solubility profile of 6-Methoxypyridine-3-sulfonyl chloride in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Methoxypyridine-3-sulfonyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal reagent in modern medicinal and agricultural chemistry, serving as a key building block for a diverse range of sulfonamide derivatives.[1][2] Its utility in synthetic workflows is fundamentally governed by its solubility and stability in common laboratory solvents. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and inherent reactivity. We present a predictive framework for its behavior in various solvent classes, detailed, field-proven protocols for empirical solubility determination, and critical handling considerations to ensure experimental success and safety.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a solid at room temperature, often described as a white crystalline or low-melting solid.[1][3] Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₃S | [1][3][4] |

| Molecular Weight | 207.63 g/mol | [3][5] |

| Appearance | White/Crystalline Low Melting Solid | [1][3] |

| Boiling Point | 320.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.449 g/cm³ (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C), away from moisture | [3] |

Core Directive: Understanding Solubility through Structure and Reactivity

The solubility of this compound is not merely a matter of physical dissolution but is intrinsically linked to its chemical reactivity. The molecule possesses three key features that dictate its behavior in solvents:

-

The Pyridine Ring with a Methoxy Group: The pyridine ring itself is a polar aromatic heterocycle. The electron-donating methoxy group (-OCH₃) further enhances its polarity and potential for hydrogen bonding, suggesting favorable interactions with polar solvents.[6]

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and reactive functional group. It is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity. Its reactivity is the most critical factor in solvent selection.

-

Overall Molecular Polarity: The combination of these groups results in a polar molecule, predicting poor solubility in nonpolar solvents and better solubility in polar solvents.

However, the electrophilic nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This is the central challenge in determining its solubility profile.

The Critical Role of Solvent Choice: A Reactivity-Based Approach

Selecting a solvent for this compound requires a primary consideration of chemical compatibility.

-

Protic Solvents (e.g., Water, Alcohols): These solvents are not recommended for creating stock solutions or for reactions where the sulfonyl chloride moiety must be preserved. The lone pair of electrons on the oxygen atom of a protic solvent will attack the electrophilic sulfur atom, leading to rapid solvolysis (hydrolysis in the case of water) to the corresponding sulfonic acid or ester. This is an irreversible decomposition pathway.[6][7] Safety data sheets explicitly warn to avoid moisture.[6][8]

-

Aprotic Solvents (Polar and Nonpolar): These are the solvents of choice as they lack the acidic protons that lead to decomposition.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone): These are predicted to be the most effective solvents. Their polarity can effectively solvate the polar regions of the molecule without reacting with the sulfonyl chloride group.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be significantly lower in these solvents due to the polar nature of the solute.[7]

-

The logical workflow for solvent selection is therefore not based on polarity alone, but on a hierarchy that prioritizes chemical stability.

Caption: Experimental workflow for quantitative solubility determination.

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Hazard Classification: It is classified as a corrosive substance that can cause severe skin burns and eye damage. [9]* Reactivity Hazards: It is water-reactive. [9]Contact with moisture or protic solvents will liberate corrosive gases and decompose the material. [6][8]It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [8]* Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood. [9] * Wear appropriate PPE: chemical-resistant gloves, a lab coat, and chemical safety goggles.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C) to maintain stability. [3] * Use dry glassware and anhydrous solvents for all experiments.

-

Conclusion

The solubility of this compound is dictated by a balance between its high polarity and the inherent reactivity of the sulfonyl chloride functional group. It exhibits favorable solubility in polar aprotic solvents like DCM and THF, while being reactive and unstable in protic solvents such as water and alcohols. Due to the lack of public quantitative data, empirical determination using the protocols outlined in this guide is essential for optimizing reaction conditions, purification processes, and formulation development. A thorough understanding of its reactivity is paramount to its successful and safe application in research.

References

-

LookChem. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE, CAS 312300-42-8. [Link]

-

PubChem. This compound, CID 22344709. [Link]

-

Chem-Impex International. 6-Methoxy-pyridine-3-sulfonyl chloride. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

A Senior Scientist's Guide to 6-Methoxypyridine-3-sulfonyl Chloride: Hazard Mitigation and Safe Application

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Methoxypyridine-3-sulfonyl chloride, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights grounded in chemical principles. As a vital building block in medicinal chemistry, understanding its properties and reactivity is paramount for ensuring laboratory safety and experimental success. This guide is structured to provide a comprehensive understanding of the compound's hazards, risk mitigation strategies, and context for its application.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic reagent widely utilized in the synthesis of complex molecules targeted for pharmaceutical development.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other derivatives.[2]

The compound is identified by CAS Number 312300-42-8 .[3] Its molecular structure and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₃S | [1][4][5] |

| Molecular Weight | 207.63 g/mol | [1][4][5] |

| Appearance | White crystalline solid or low melting solid | [1] |

| Boiling Point | 320.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.449 g/cm³ (Predicted) | [1] |

| SMILES | COC1=NC=C(C=C1)S(=O)(=O)Cl | [3] |

| InChI Key | OMLIVJOTRYWHNY-UHFFFAOYSA-N | [3][4] |

Section 2: Hazard Identification and GHS Classification Analysis

A critical analysis of available safety data reveals inconsistencies in the GHS classification of this compound. This is not uncommon for specialized reagents where data may be supplier-specific. As a senior scientist, the guiding principle must be to adopt the most stringent classification to ensure the highest level of safety.

Different suppliers have assigned hazard statements ranging from severe corrosivity to moderate irritation. The primary discrepancy lies between H314 ("Causes severe skin burns and eye damage") and H319/H317 ("Causes serious eye irritation" / "May cause an allergic skin reaction").[4][5]

| Hazard Statement | Description | Signal Word | GHS Pictogram | Source(s) |

| H314 | Causes severe skin burns and eye damage. | Danger | GHS05 (Corrosion) | [5] |

| H302 | Harmful if swallowed. | Danger | GHS07 (Exclamation Mark) | |

| H319 | Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) | [4] |

| H317 | May cause an allergic skin reaction. | Warning | GHS07 (Exclamation Mark) | [4] |

Expert Directive: Given the high reactivity of the sulfonyl chloride functional group with nucleophiles (including water, amines, and thiols present in biological tissues), it is imperative to treat this compound as a corrosive substance (H314) .[6][7] The potential for rapid hydrolysis to hydrochloric acid and the corresponding sulfonic acid upon contact with moisture necessitates this conservative approach.[6][8] All handling protocols should be based on the "Danger" signal word and the GHS05 corrosion pictogram.

Section 3: Risk Mitigation and Exposure Control

Effective risk mitigation hinges on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict hygiene practices.

Engineering Controls:

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[9]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature, double-gloving is recommended for extended operations. Always inspect gloves for integrity before use.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing.[7][10]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks with a high risk of splashing, a chemically resistant apron should also be worn.

Hygiene Measures:

-

Avoid all contact with skin, eyes, and clothing.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Contaminated clothing should be removed immediately and laundered before reuse.[11]

Section 4: Emergency Procedures and First Aid

Rapid and correct response in an emergency is critical to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention.[7][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Section 5: Handling, Storage, and Stability

The chemical stability of this compound is entirely dependent on its environment. Its primary vulnerability is its reactivity with moisture.

Handling:

-

Moisture Sensitivity: This compound reacts, potentially violently, with water to release corrosive hydrogen chloride gas and sulfuric acid.[2][6][8] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, bases, alcohols, and metals.[9][12]

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer at or below -20°C is strongly recommended.[1][5]

-

Inert Atmosphere: The container should be stored under an inert gas to prevent degradation from atmospheric moisture.[2]

The following workflow diagram illustrates the critical decision points for safe handling from receipt to disposal.

Section 6: Application in Drug Development & Inherent Reactivity

This reagent is a key intermediate in synthesizing compounds for significant therapeutic targets.[1][13] Its value lies in the precise reactivity of the sulfonyl chloride group.

-

Anticancer Agents: It is used to prepare sulfonate analogs of combretastatin A-4, which act as potent antimitotic agents by disrupting microtubule dynamics in cancer cells.[1][13]

-

Gastric Acid Inhibitors: It serves as a building block for developing H+,K+-ATPase inhibitors, which are used to treat acid-related disorders like GERD and peptic ulcers.[1][13]

The chemical basis for its utility is the same as its primary hazard: the electrophilic nature of the sulfur atom, which is highly susceptible to nucleophilic attack. This is most critically demonstrated by its reaction with water (hydrolysis).

Section 7: Protocol for Safe Quenching and Disposal

Residual or unreacted sulfonyl chlorides pose a significant hazard in waste streams. The following protocol details a safe method for quenching the reactive species before disposal. This procedure must be performed in a fume hood.

Reagents & Equipment:

-

Reaction vessel containing residual this compound.

-

Anhydrous, compatible solvent (e.g., THF, Dichloromethane).

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃).

-

Stir plate and stir bar.

-

Ice bath.

-

Appropriate waste container (Halogenated Organic Waste).

Step-by-Step Methodology:

-

Cooling: Place the reaction vessel in an ice bath and allow it to cool to 0-5 °C. This is crucial to moderate the exothermic nature of the quench.

-

Dilution: If the residue is concentrated, dilute it with a small amount of an anhydrous, inert solvent used in the reaction to improve heat transfer.

-

Slow Addition: While stirring vigorously, slowly add the saturated sodium bicarbonate solution dropwise via an addition funnel. CAUTION: Vigorous gas evolution (CO₂) and an exotherm will occur. The rate of addition must be controlled to keep the reaction temperature below 20 °C.

-

Completion of Quench: Continue the slow addition until no further gas evolution is observed.

-

Final Stir: Allow the mixture to stir for an additional 30 minutes at room temperature to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.

-

Phase Separation & Disposal: Separate the aqueous and organic layers. Dispose of both layers and any contaminated materials in the appropriately labeled halogenated waste container.

This self-validating protocol ensures the reactive species is fully neutralized, mitigating the risk of hazardous reactions in the waste container.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Methoxy-pyridine-3-sulfonyl chloride.

- LookChem. (n.d.). Cas 312300-42-8, 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE.

-

S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - MSDS. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 3. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 312300-42-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. aksci.com [aksci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 6-Methoxypyridine-3-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the identification of novel molecular targets for new chemical entities is a critical and often arduous task. The 6-methoxypyridine-3-sulfonyl chloride scaffold and its derivatives represent a promising class of compounds with demonstrated potential across various therapeutic areas. This in-depth technical guide provides a comprehensive framework for researchers to systematically identify and validate the biological targets of these molecules. Moving beyond a mere listing of techniques, this document delves into the strategic application of computational and experimental workflows, grounded in real-world examples and field-proven insights, to accelerate the journey from a bioactive compound to a validated therapeutic target.

The Chemical Scaffolding: Understanding this compound

This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with a methoxy group and a reactive sulfonyl chloride functional group.[1][2] This reactivity makes it an excellent starting point for the synthesis of a diverse library of sulfonamide derivatives, which are prevalent in medicinal chemistry.[3][4] The inherent properties of this scaffold, including its potential for hydrogen bonding and its ability to act as a hinge-binder in protein active sites, have led to its incorporation into molecules targeting a range of biological macromolecules.

Known and Inferred Biological Target Classes

Preliminary research and analysis of existing compounds incorporating the 6-methoxypyridine-3-sulfonyl moiety point towards several key classes of biological targets. This section will explore these established and putative targets, providing a foundation for targeted investigation.

Kinase Signaling Pathways: The PI3K/AKT/mTOR Axis

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Recent studies have identified sulfonamide methoxypyridine derivatives as potent dual inhibitors of PI3K and mTOR.[5][6][7]

For instance, a series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated, with some compounds exhibiting strong inhibitory activity against both PI3Kα and mTOR.[6] The structure-activity relationship (SAR) studies in this area suggest that modifications to the aromatic skeletons attached to the sulfonamide can significantly impact potency and selectivity.[8][9]

Quantitative Data on PI3K/mTOR Inhibition by Sulfonamide Methoxypyridine Derivatives

| Compound ID | Target | IC50 (nM) | Cellular IC50 (nM) | Cell Line |

| 22c | PI3Kα | 0.22 | 20 | HCT-116 |

| mTOR | 23 | 130 | MCF-7 |

Data synthesized from a study on novel PI3K/mTOR dual inhibitors.[6]

Signaling Pathway Visualization: The PI3K/AKT/mTOR Cascade

The following diagram illustrates the central role of PI3K and mTOR in this critical cellular pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Ion Channels and Transporters: H+,K+-ATPase

The gastric H+,K+-ATPase, or proton pump, is responsible for acidifying the stomach.[10][11] Its inhibition is a cornerstone of treatment for acid-related disorders. Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB), features a pyridin-3-ylsulfonyl group and demonstrates potent and sustained inhibition of the H+,K+-ATPase.[9][12][13][14] The sulfonyl group in TAK-438 is predicted to form hydrogen bonds with Tyr799 in the enzyme's binding pocket, contributing to its slow dissociation rate and high affinity.[9][14]

Quantitative Data on H+,K+-ATPase Inhibition

| Compound | Target | Ki (nM) | Dissociation t1/2 (hours) |

| Vonoprazan (TAK-438) | H+,K+-ATPase | 3.0 | 7.5 |

Data for Vonoprazan (TAK-438) inhibition of H+,K+-ATPase.[9][15][16][17][18]

Biological Process Visualization: Gastric Acid Secretion

The following diagram outlines the process of gastric acid secretion and the role of the H+,K+-ATPase.

Caption: Inhibition of the gastric proton pump by H+,K+-ATPase inhibitors.

The Cytoskeleton: Tubulin and Microtubule Dynamics

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[19] Microtubule-targeting agents are a major class of anticancer drugs.[20][21][22] Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization by binding to the colchicine site.[19][23][24] Analogs of CA-4 incorporating sulfonamide moieties have been developed as potent antimitotic agents, suggesting that the 6-methoxypyridine-3-sulfonyl scaffold can be directed towards this target.[23] The introduction of a nitrogen-containing group, such as a sulfonamide, can also improve the aqueous solubility of these compounds.[23]

Biological Process Visualization: Microtubule Dynamics

This diagram illustrates the dynamic nature of microtubules and their disruption by tubulin-targeting agents.

Caption: Disruption of microtubule polymerization by tubulin inhibitors.

Stress-Activated Protein Kinases (SAPKs)

Stress-activated protein kinases (SAPKs), including JNK and p38, are key regulators of cellular responses to environmental stress and inflammation.[25] Small molecule inhibitors of these kinases are of significant interest for treating inflammatory diseases and cancer.[25][26] While less defined than the previous examples, the implication of pyridopyrimidinone-based JNK inhibitors suggests that the broader class of pyridine-containing compounds, including those with a sulfonyl group, may have activity against SAPKs.[27] Further investigation into this area is warranted.

A Multi-pronged Approach to Target Identification and Validation

A robust strategy for identifying the biological targets of this compound derivatives integrates computational prediction with rigorous experimental validation. This synergistic approach allows for the generation of hypotheses, prioritization of experiments, and confident confirmation of drug-target interactions.

In Silico Target Prediction: Generating Hypotheses

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about the potential targets of a novel compound.[10] These approaches leverage vast databases of known drug-target interactions and protein structures.

Workflow for In Silico Target Prediction

Caption: A multi-tool workflow for computational target prediction.

Key In Silico Tools:

-

SwissTargetPrediction: This web server predicts targets based on the principle that similar molecules are likely to bind to similar proteins.[5][15][24][26][28][29][30][31][32] It utilizes a combination of 2D and 3D similarity measures against a database of known ligands.

-

PharmMapper: This tool employs a reverse pharmacophore mapping approach to identify potential targets.[10][16][20][23][25][28][33][34][35] It screens the 3D structure of a query molecule against a large database of pharmacophore models derived from known protein-ligand complexes.

-

ChemProt: This database integrates chemical-protein interactions from various sources, providing a comprehensive resource for exploring the bioactivity of compounds.[12][13][14][36]

Experimental Target Identification: From Hypothesis to Evidence

Experimental validation is essential to confirm the predictions made by in silico methods and to unambiguously identify the direct binding partners of a compound. Several powerful techniques are at the disposal of the modern drug discovery scientist.

This classic technique relies on the specific interaction between a "bait" molecule (an immobilized derivative of the compound of interest) and its "prey" (the target protein from a cell lysate).[4]

Experimental Protocol: Affinity Chromatography for Target Identification

-

Probe Synthesis: Synthesize an analog of the this compound derivative that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the parent compound.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

-

Lysate Preparation: Prepare a protein extract from cells or tissues of interest.

-

Incubation: Incubate the cell lysate with the immobilized probe to allow for the formation of probe-target complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with the free compound, changing the pH or ionic strength, or using a denaturing agent.

-

Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Chromatography

Caption: Step-by-step workflow for affinity chromatography-based target identification.

ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome.[21] For kinase inhibitors, competitive ABPP is a particularly useful approach.[1][34]

Experimental Protocol: Competitive Activity-Based Protein Profiling for Kinase Targets

-

Cell Treatment: Treat live cells or cell lysates with the this compound derivative at various concentrations.

-

Probe Labeling: Add a broad-spectrum kinase activity-based probe (e.g., a probe that targets the ATP-binding site of kinases). This probe will covalently label the active kinases that are not already bound by the test compound.

-

Lysis and Reporter Tagging: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the activity-based probe.

-

Enrichment/Detection:

-

For biotinylated probes: Enrich the labeled proteins using streptavidin beads, digest the proteins, and identify and quantify the peptides by mass spectrometry. A decrease in the signal for a particular kinase in the presence of the test compound indicates that the compound is binding to and inhibiting that kinase.

-

For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled kinases using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the presence of the test compound indicates target engagement.

-

CETSA is a biophysical method that assesses drug-target engagement in a cellular context.[2] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of different temperatures.

-

Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.

Conclusion: A Roadmap to Target Deconvolution

The journey from a promising bioactive molecule to a validated drug candidate with a well-defined mechanism of action is a complex but navigable path. For derivatives of this compound, a systematic approach that leverages both computational predictions and robust experimental validation is paramount. By initially exploring the likely target space, including kinases like PI3K/mTOR, ion transporters such as H+,K+-ATPase, and cytoskeletal components like tubulin, researchers can focus their efforts. The subsequent application of powerful techniques such as affinity chromatography, activity-based protein profiling, and the cellular thermal shift assay provides the necessary tools to confirm these hypotheses and uncover novel interactions. This integrated strategy, as outlined in this guide, offers a clear and efficient roadmap for elucidating the biological targets of this promising class of compounds, thereby accelerating their development as next-generation therapeutics.

References

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. NIH.

- Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- Novel combretastatin analogues effective against murine solid tumors: design and structure-activity rel

- Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC.

- ChemProt: a disease chemical biology database. Nucleic Acids Research | Oxford Academic.

- ChemProt -- disease chemical biology database. HSLS - Health Sciences Library System.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI.

- Microtubule Dynamics as a Target in Oncology. PMC - NIH.

- (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity.

- Combretastatins: In vitro structure-activity relationship, mode of action and current clinical st

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.

- Small molecular weight inhibitors of stress-activated and mitogen-activ

- The binding selectivity of vonoprazan (TAK-438)

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.

- Inhibition of protein synthesis and activation of stress‐activated protein kinases by onnamide A and theopederin B, antitumor marine n

- The Binding Selectivity of Vonoprazan (TAK-438)

- Advanced Activity-Based Protein Profiling Application Str

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.

- Acid secretion and the H,K

- Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosph

- Vonoprazan Fumarate (TAK-438) Potassium Channel inhibitor. Selleck Chemicals.

- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or....

- The gastric HK-ATPase: structure, function, and inhibition. PMC - NIH.

- Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.

- Drugs th

- The binding selectivity of vonoprazan (TAK-438)

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Affinity Chrom

- Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. MDPI.

- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed Central.

- PI3K/AKT/mTOR p

- Affinity Chromatography.

- 6-Methoxy-3-pyridinesulfonyl chloride. CymitQuimica.

- 6-Methoxy-pyridine-3-sulfonyl chloride. Chem-Impex.

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC.

- Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube.

- Overview of SWISS Target Prediction | Bioinform

- SwissTargetPrediction. bio.tools · Bioinformatics Tools and Services Discovery Portal.

- Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry.

- Advanced Activity-Based Protein Profiling Application Str

- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- Affinity chrom

Sources

- 1. researchgate.net [researchgate.net]

- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajmb.org [ajmb.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 13. lilab-ecust.cn [lilab-ecust.cn]

- 14. Studies on (H(+)-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of ATP-sensitive K(+)-channels by a sulfonylurea analogue with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical Probes and Activity-Based Protein Profiling for Cancer Research [mdpi.com]

- 23. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]